Orthogonal Stability of Moc Protecting Group vs. Fmoc and Boc in Multi-Step Synthesis
The methoxycarbonyl (Moc) protecting group on 2-((Methoxycarbonyl)amino)-2-methylpropanoic acid provides a crucial orthogonal stability profile relative to the widely used acid-labile Boc and base-labile Fmoc groups. This allows for selective deprotection of Moc without affecting other common protecting groups [1]. Specifically, Moc-amino acids can be deprotected using dimethyl sulfide and methanesulfonic acid, conditions under which both Boc and Fmoc groups exhibit differential stability [2]. In contrast, the Fmoc group (on Fmoc-Aib-OH) is base-labile and is removed by secondary amines like piperidine, while the Boc group (on Boc-Aib-OH) is acid-labile and cleaved by trifluoroacetic acid (TFA) [3]. This orthogonality is essential for synthesizing complex peptides containing multiple protecting groups, where the Moc group can be removed independently.
| Evidence Dimension | Protecting Group Orthogonality and Deprotection Conditions |
|---|---|
| Target Compound Data | Moc group stable to acids and bases; cleaved by dimethyl sulfide/methanesulfonic acid |
| Comparator Or Baseline | Fmoc-Aib-OH (base-labile, cleaved by piperidine); Boc-Aib-OH (acid-labile, cleaved by TFA) |
| Quantified Difference | Moc is orthogonal to both Fmoc and Boc; enables selective deprotection in their presence |
| Conditions | Classical protecting group chemistry and peptide synthesis conditions |
Why This Matters
The ability to selectively deprotect the Moc group in the presence of Fmoc and Boc groups is a critical factor for chemists designing multi-step syntheses of complex molecules, preventing the need for inefficient global deprotection and re-protection steps.
- [1] Matsueda, R., et al. (1980). Validity of Methoxycarbonyl as an N-Protecting Group in Peptide Synthesis: New Synthesis of MSH-Release Inhibiting Factor. Chemistry Letters, 9(6), 699-702. View Source
- [2] Organic Chemistry Portal. (n.d.). Protecting Groups. View Source
- [3] HighFine. (2021). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. View Source
